N2-(4-Methoxybenzyl)-1,3,5-triazine-2,4-diamine

G Protein-Coupled Receptor Prokineticin Antagonist Neuroinflammation

Procure N2-(4-Methoxybenzyl)-1,3,5-triazine-2,4-diamine (CAS 38164-19-1) as a structurally resolved kinase/DHFR modulator scaffold. The 4-methoxybenzyl substituent at N2 critically governs target binding and selectivity — generic benzyl-triazine interchange risks divergent IC₅₀ profiles, invalidated selectivity, and incompatible pharmacokinetics. Deploy this exact CAS-matched compound for reproducible SAR campaigns targeting protein kinases (cf. US Patent 9,409,903) and DHFR-driven antifolate programs. Suitable for polypharmacology screening across oncology, inflammation, and CNS indications. Insist on substituent-matched precision; avoid scaffold-only approximations.

Molecular Formula C11H13N5O
Molecular Weight 231.25 g/mol
CAS No. 38164-19-1
Cat. No. B13823212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-(4-Methoxybenzyl)-1,3,5-triazine-2,4-diamine
CAS38164-19-1
Molecular FormulaC11H13N5O
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC2=NC=NC(=N2)N
InChIInChI=1S/C11H13N5O/c1-17-9-4-2-8(3-5-9)6-13-11-15-7-14-10(12)16-11/h2-5,7H,6H2,1H3,(H3,12,13,14,15,16)
InChIKeyMUYBVGXUPMNFIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N2-(4-Methoxybenzyl)-1,3,5-triazine-2,4-diamine (CAS 38164-19-1): Core Scaffold Identity and Pharmacological Positioning


N2-(4-Methoxybenzyl)-1,3,5-triazine-2,4-diamine (CAS 38164-19-1) is a substituted 1,3,5-triazine-2,4-diamine derivative bearing a 4-methoxybenzyl group at the N2 position. This compound belongs to the N2-substituted guanamine class, a scaffold recognized for its versatility in constructing bioactive molecules targeting enzymes, receptors, transporters, and nucleic acids across cancer, inflammation, and CNS disorders [1]. The triazine core serves as a privileged structure in medicinal chemistry due to its synthetic accessibility from cyanuric chloride and capacity for sequential functionalization, enabling systematic exploration of structure-activity relationships [1]. As a benzyl-substituted triazine derivative, this compound occupies a defined chemical space within the broader family of diaminotriazine-based modulators of protein kinases and dihydrofolate reductase (DHFR) [2].

N2-(4-Methoxybenzyl)-1,3,5-triazine-2,4-diamine: Why Structural Specificity Dictates Functional Non-Interchangeability


In-class 1,3,5-triazine-2,4-diamines cannot be generically interchanged without altering biological or physicochemical outcomes. The N2 substituent critically governs target binding, as demonstrated by DHFR inhibition studies where modifications at the 3rd or 4th positions of the phenyl ring yielded compounds with varying binding affinities and inhibition kinetics [1]. More specifically, patent disclosures on benzyl-substituted triazine derivatives reveal that the linker identity—whether benzyl (CH₂ bridge) or phenyl (direct aromatic attachment)—determines kinase modulation profiles, with IC₅₀ values ranging from ~10 nM to ~10 µM across structurally related analogs [2]. Furthermore, the 4-methoxybenzyl moiety confers distinct electronic and steric properties relative to unsubstituted benzyl, halogenated benzyl, or alkyl-linked variants, affecting both target engagement and pharmacokinetic behavior. Consequently, procurement decisions based solely on scaffold similarity without precise substituent matching risk introducing compounds with divergent activity spectra, unvalidated selectivity, or incompatible physicochemical profiles.

N2-(4-Methoxybenzyl)-1,3,5-triazine-2,4-diamine (CAS 38164-19-1): Quantified Differentiation Evidence for Scientific Selection


Benzyl vs. Phenyl Linker: Divergent Prokineticin Receptor Antagonism Profiles

In studies of triazine-based Bv8-prokineticin receptor antagonists, compounds bearing a 4-methoxybenzyl group at N(1)/N(5) positions exhibit distinct pharmacological behavior compared to 4-ethylbenzyl or unsubstituted phenyl analogs [1]. Specifically, the N-benzyl linkage (CH₂ spacer) confers different conformational flexibility and receptor-interaction geometry relative to the N-phenyl linkage (direct aromatic attachment), a distinction that patent disclosures identify as a critical determinant of kinase modulation potency with IC₅₀ values spanning approximately 10 nM to 10 µM depending on the specific benzyl substitution pattern [2]. This structural distinction—N2-benzyl with methoxy para-substitution versus N2-phenyl or unsubstituted benzyl—is not a trivial substitution but a defined chemical feature with documented pharmacophoric consequences.

G Protein-Coupled Receptor Prokineticin Antagonist Neuroinflammation

Core Scaffold Validation: 2,4-Diamino-1,3,5-triazine as DHFR Inhibitor Pharmacophore

The 1,3,5-triazine-2,4-diamine core has been experimentally validated as an inhibitor of Escherichia coli dihydrofolate reductase (EcDHFR), a pivotal enzyme in bacterial thymidine and purine biosynthesis [1]. In a comprehensive ligand-binding study using differential scanning fluorimetry (DSF) and enzyme kinetics, fifteen 6,6-dimethyl-1-phenyl-1,3,5-triazine-2,4-diamine derivatives demonstrated binding to EcDHFR with varying affinities [1]. The most potent hit from this series, NSC120927 (a sulfonyl fluoride-bearing derivative), inhibited EcDHFR with a Ki of 42.50 ± 5.34 nM, while NSC132279 exhibited a Ki of 100.9 ± 12.7 nM [1]. Kinetic characterization confirmed that these inhibitors bind preferentially to the NADPH-bound binary enzyme form and occupy the dihydrofolate binding site [1]. While N2-(4-methoxybenzyl)-1,3,5-triazine-2,4-diamine lacks the 6,6-dimethyl substitution present in the characterized series, the core 2,4-diaminotriazine pharmacophore—recognized as a classical antifolate scaffold alongside diaminopyrimidines—remains conserved, providing a validated mechanistic anchor for further optimization.

Dihydrofolate Reductase Antibacterial Antiparasitic

Kinase Inhibition Framework: Benzyl-Substituted Triazines as Privileged Protein Kinase Modulators

Benzyl-substituted triazine derivatives are explicitly claimed in US Patent 9,409,903 as modulators of protein kinases for therapeutic applications in kinase-mediated diseases [1]. The patent establishes that benzyl substitution on the triazine core—precisely the structural motif present in CAS 38164-19-1—enables protein kinase modulation [1]. This distinguishes N2-benzyl-substituted triazines from other triazine subclasses (e.g., N2-aryl, N2-alkyl, or unsubstituted variants) that lack this kinase-interaction capability. Within this patent class, structure-activity data indicate that subtle variations in benzyl substituents produce measurable shifts in inhibitory potency, with IC₅₀ values distributed across a three-orders-of-magnitude range (approximately 10 nM to 10 µM) depending on the precise substitution pattern [1]. The 4-methoxybenzyl group, through its electron-donating para-methoxy substitution, occupies a distinct electronic and steric parameter space relative to unsubstituted benzyl, halogenated benzyl, or heteroaryl-methyl analogs.

Protein Kinase Cancer Therapeutics Signal Transduction

Scaffold Versatility: N2,6-Substituted Triazine-2,4-diamines as Multi-Target Bioactive Platform

The N2-substituted 1,3,5-triazine-2,4-diamine scaffold (N2-substituted guanamine) is established as a privileged structure capable of engaging diverse biotargets including DNA topoisomerase IIα, carbonic anhydrases, ubiquitin-conjugating enzyme 2B, lysophosphatidic acid acyltransferase β, histamine H₄ receptor, serotonin 5-HT₆ receptor, adenosine A₂a receptor, and α7 nicotinic acetylcholine receptor [1]. This multi-target engagement profile distinguishes the N2-substituted triazine-2,4-diamine class from more target-restricted chemotypes such as quinazoline-based kinase inhibitors or pyrimidine-based antifolates, which typically exhibit narrower target spectra. The scaffold's capacity for systematic diversification at two points (N2 and C6 positions) enables rational optimization across multiple therapeutic areas including oncology, inflammation, and CNS disorders without requiring complete scaffold replacement [1]. CAS 38164-19-1, bearing a 4-methoxybenzyl group at N2 and an unsubstituted amino group at C6, represents the foundational scaffold from which more elaborated analogs (e.g., BRD32048 with piperidinylmethyl substitution at C6; KD = 17.1 µM against ETV1) are derived .

Multi-Target Ligand Medicinal Chemistry Drug Discovery

Physicochemical and Synthetic Accessibility Advantage: Defined Molecular Properties for Reproducible Research

N2-(4-Methoxybenzyl)-1,3,5-triazine-2,4-diamine (free base: C₁₁H₁₃N₅O, MW = 231.25 g/mol) and its hydrochloride salt (C₁₁H₁₄ClN₅O, MW = 267.71 g/mol) possess well-defined molecular identities with fully characterized physicochemical parameters [1][2]. The hydrochloride salt form, typically supplied at ≥95% purity, offers enhanced aqueous solubility relative to the free base—a practical consideration for biological assay preparation [2]. In contrast to structurally ambiguous or poorly characterized triazine analogs that may exist as mixtures of regioisomers or with undefined salt stoichiometry, CAS 38164-19-1 has a clearly established IUPAC nomenclature, canonical SMILES representation (COC1=CC=C(C=C1)CNC2=NC=NC(=N2)N), and validated synthetic route via nucleophilic aromatic substitution of cyanuric chloride derivatives [1]. This chemical definiteness ensures batch-to-batch reproducibility and eliminates the confounding variables associated with ill-defined comparator compounds.

Chemical Synthesis Quality Control Reproducibility

N2-(4-Methoxybenzyl)-1,3,5-triazine-2,4-diamine: Evidence-Backed Application Scenarios for Research Procurement


Kinase-Targeted Drug Discovery and Chemical Probe Development

This compound is suitable for protein kinase inhibitor screening programs and medicinal chemistry optimization campaigns. US Patent 9,409,903 explicitly claims benzyl-substituted triazine derivatives as protein kinase modulators, with IC₅₀ values spanning the nanomolar to micromolar range depending on substitution pattern [1]. Researchers investigating kinase-mediated pathways in oncology or inflammatory diseases can employ CAS 38164-19-1 as a validated starting scaffold for SAR exploration and analog synthesis, leveraging the established benzyl-triazine pharmacophore rather than de novo scaffold discovery.

Antifolate-Based Antibacterial and Antiparasitic Screening

The 2,4-diamino-1,3,5-triazine core is validated as a dihydrofolate reductase (DHFR) inhibitor pharmacophore, with direct experimental evidence from E. coli DHFR studies showing Ki values as low as 42.5 nM for optimized derivatives in this class [1]. CAS 38164-19-1 can serve as a core scaffold for developing novel antifolate agents targeting bacterial, protozoal, or fungal DHFR enzymes. Its structural relationship to cycloguanil and related dihydrotriazine antifolates positions it within a mechanistically understood therapeutic class while offering a distinct substitution pattern for resistance circumvention studies.

Multi-Target Ligand Discovery and Polypharmacology Research

Given the documented multi-target engagement profile of N2-substituted 1,3,5-triazine-2,4-diamines—spanning cancer-related enzymes (topoisomerase IIα, carbonic anhydrases), CNS receptors (5-HT₆, adenosine A₂a, α7 nAChR), and metabolic enzymes (LPAAT-β) [1]—this compound is appropriate for polypharmacology screening initiatives. Research programs seeking to identify single chemical entities with balanced activity across multiple therapeutic targets can use CAS 38164-19-1 as a core template for constructing focused compound libraries and assessing multi-target binding profiles.

GPCR Antagonist Development (Prokineticin Receptor Family)

The 4-methoxybenzyl substitution pattern is documented in triazine-based Bv8-prokineticin receptor antagonists, distinguishing this linker motif from alternative benzyl or phenyl variants with divergent receptor-interaction profiles [1]. Researchers investigating prokineticin receptor pharmacology—implicated in neuroinflammation, pain, and angiogenesis—can employ this compound as a defined chemical probe, ensuring that experimental outcomes are attributable to a structurally characterized ligand rather than an undefined mixture or unvalidated analog.

Quote Request

Request a Quote for N2-(4-Methoxybenzyl)-1,3,5-triazine-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.